Benzyldimethyldecylammonium chloride
Overview
Description
Benzyldimethyldecylammonium chloride is a quaternary ammonium compound (QAC) that is part of a larger group of benzylalkyldimethylethyl ammonium compounds. These compounds are known for their presence in various environments and can be toxic at high concentrations. They are used in a variety of commercial products and are subject to study due to their environmental impact and toxicity .
Synthesis Analysis
The synthesis of related quaternary ammonium compounds involves the reaction of benzyl chloride with different amines. For example, dimethylallylbenzyl ammonium chloride was synthesized from benzyl chloride and dimethylallylamine, with the reaction conditions such as raw material composition, reaction temperature, reaction time, and solvent affecting the yield . Although the exact synthesis of benzyldimethyldecylammonium chloride is not detailed in the provided papers, similar methods may be applied.
Molecular Structure Analysis
The molecular structure of a similar compound, tetradecyl dimethyl benzyl ammonium chloride, has been characterized by X-ray diffraction. It crystallizes in the orthorhombic system and has specific bond distances between the carbon and nitrogen atoms. The structure is further supported by infrared spectra and thermal analysis .
Chemical Reactions Analysis
The biotransformation of a related compound, n-tetradecylbenzyldimethylammonium chloride, by an enriched microbial community, primarily Pseudomonas spp., involves the cleavage of the C(alkyl)-N bond. This leads to the formation of benzyldimethylamine (BDMA), which is further degraded to dimethylamine and benzoic acid, indicating a debenzylation process. This transformation significantly reduces the compound's toxicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the asymmetric structure of benzyl-substituted ammonium chlorides lowers the melting point and viscosity, which in turn affects their electrochemical properties. These properties are crucial when considering their use as electrolytes in batteries, where lower viscosity and melting point, as well as higher conductivity, are desirable .
Scientific Research Applications
Adsorptive Removal in Water Treatment
Benzyldimethyldecylammonium chloride (BDMDACl), among other cationic surfactants, has been used for water treatment, specifically in the adsorptive removal of contaminants. Activated carbon cloth (ACC) has been employed as an adsorbent for these surfactants in aqueous solutions. This process has been monitored using in-situ UV spectroscopy, revealing insights into the adsorption efficiency and mechanisms. The study indicates that the Freundlich model better represents the experimental data, suggesting specific interactions between BDMDACl and the ACC surface. This application is significant in environmental water treatment technologies (Duman & Ayranci, 2010).
Corrosion Inhibition
Research has shown that BDMDACl derivatives are effective as corrosion inhibitors. In a study involving Benzyl dimethyl-n-hexadecylammonium chloride (BHDC), a related compound, it was found to inhibit corrosion of pure iron in sodium chloride solutions, which is significant for protecting metal structures in corrosive environments. The inhibition characteristics of this compound are interpreted in terms of thermodynamics and molecular structure (Zvauya & Dawson, 1994).
Quantitative Analysis in Pharmaceuticals
BDMDACl and its derivatives have been analyzed using fast atom bombardment (FAB) mass spectrometry in pharmaceutical applications. This method enables the quantitative analysis of these compounds in medicinal formulations, highlighting their role in pharmaceutical sciences (Alberti et al., 1984).
Cellulose Functionalization
In the field of material science, BDMDACl has been investigated as a solvent for cellulose in ionic liquids. This research is important for the development of cellulose-based materials with potential applications in various industries (Heinze, Schwikal, & Barthel, 2005).
Surfactant in Sewage Treatment
BDMDACl has been studied for its biodegradability and effect on sewage treatment processes. Its presence in sewage does not adversely affect the general purification and nitrification capacity of biological treatment plants, which is crucial for environmental management (Gerike, Fischer, & Jasiak, 1978).
Phase Transfer in Polymer Science
In polymer science, BDMDACl has been used in the phase transfer characterization of non-crosslinked natural rubber latex. This technique highlights its role in the analysis and processing of natural rubber, a vital material in numerous industries (Tangboriboonrat, Suchiva, & Kuhakarn, 1994).
Electrochemical Properties in Battery Technology
The electrochemical properties of benzyl-substituted ammonium ions, including BDMDACl, have been explored for their use in sodium batteries. This research contributes to the development of new materials for energy storage and conversion (Kim, Lang, & Kohl, 2005).
Safety And Hazards
This compound is an irritant to the eyes and mucous membranes. It may cause respiratory failure and/or cardiovascular collapse. It also may cause renal failure . Other hazard statements include H315 - H319 - H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers
A study titled “Determination of Benzalkonium Homologues and Didecyldimethylammonium in Powdered and Liquid Milk for Infants by Hydrophilic Interaction Liquid Chromatography–Mass Spectrometry” provides a method for the determination of benzalkonium (BAC) homologues and didecyldimethylammonium (DDAC) in powdered and liquid milk for infants . The study found that no sample was free of BAC homologues and DDAC, and in one powdered milk sample, the contamination level exceeded 500 μg kg −1, the maximum level recommended for food and feed .
properties
IUPAC Name |
benzyl-decyl-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N.ClH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZLKXKJIMOHHG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040780 | |
Record name | Benzyldimethyldecylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyldimethyl(mixed alkyl)ammonium chloride appears as colorless or yellowish powder or gummy amber solid. Aromatic odor. Very bitter taste. (NTP, 1992), HYGROSCOPIC WHITE-TO-YELLOW POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19873 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BENZALKONIUM CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble (>=10 mg/ml at 63 °F) (NTP, 1992), Solubility in water at 20 °C: good | |
Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19873 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZALKONIUM CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Benzyldimethyldecylammonium chloride | |
CAS RN |
63449-41-2, 965-32-2 | |
Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19873 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Decyldimethylbenzylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=965-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C8-18-Alkydimethylbenzyl ammonium chlorides | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063449412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzyldimethyldecylammonium chloride | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzyl(decyl)dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZALKONIUM CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
29-34 °C | |
Record name | BENZALKONIUM CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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